Viminol p-hydroxybenzoate

Description

Properties

CAS No. |

23235-25-8 |

|---|---|

Molecular Formula |

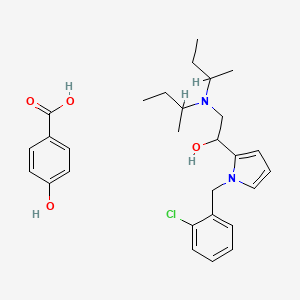

C28H37ClN2O4 |

Molecular Weight |

501.1 g/mol |

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol;4-hydroxybenzoic acid |

InChI |

InChI=1S/C21H31ClN2O.C7H6O3/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22;8-6-3-1-5(2-4-6)7(9)10/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3;1-4,8H,(H,9,10) |

InChI Key |

APVBKCLHWQSJAT-UHFFFAOYSA-N |

SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC.C1=CC(=CC=C1C(=O)O)O |

Canonical SMILES |

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC.C1=CC(=CC=C1C(=O)O)O |

Other CAS No. |

23784-10-3 |

Pictograms |

Irritant |

Synonyms |

dividol viminol 4-hydroxybenzoate viminol 4-hydroxybenzoate, viminol 4-hydroxybenzoate (1:1) viminol p-hydroxybenzoate viminol para-hydroxybenzoate |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Viminol p-hydroxybenzoate functions primarily as a μ-opioid receptor agonist , providing pain relief while exhibiting a mixed agonist-antagonist profile. This unique characteristic allows it to deliver effective analgesia with reduced side effects compared to conventional opioids. Notably, it is approximately 5.5 times more potent than morphine in its analgesic effects, making it a compelling alternative for pain management .

Key Features:

- Analgesic Efficacy : Effective in managing acute postoperative pain, especially after dental procedures.

- Antitussive Activity : Demonstrated effectiveness in suppressing cough, useful for patients with persistent cough conditions .

- Reduced Side Effects : Lower incidence of respiratory depression and gastrointestinal complications compared to traditional opioids .

Acute Pain Management

A study highlighted the use of this compound in managing postoperative pain following third molar extractions. In this case, a patient who experienced adverse effects from codeine was prescribed this compound (70 mg every 6 hours), resulting in complete and rapid analgesia with excellent tolerability .

Table 1: Pain Management Comparison

| Drug | Dosage | Efficacy | Side Effects |

|---|---|---|---|

| Codeine | 30 mg + Paracetamol 325 mg | Moderate relief | Sedation, nausea |

| This compound | 70 mg every 6 hours | Complete relief | Minimal sedation, no respiratory depression |

Antitussive Use

In a controlled trial assessing the antitussive activity of this compound, the higher dosage (140 mg) showed significant effectiveness compared to placebo, indicating its potential use in treating cough-related conditions .

Table 2: Antitussive Activity Evaluation

| Dosage | Response Rate |

|---|---|

| Placebo | No significant effect |

| Viminol (70 mg) | Minimal effect |

| Viminol (140 mg) | Significant effect |

Safety Profile

The safety profile of this compound is notably favorable when compared to traditional opioids. It does not induce significant respiratory depression or gastrointestinal complications, making it suitable for patients who may be sensitive to these effects .

Common Side Effects:

- Sedation

- Nausea

- Itching

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates viminol p-hydroxybenzoate against structurally or functionally related compounds, focusing on pharmacological activity, safety, and applications.

Sodium p-Hydroxybenzoate

- Structure and Function: Sodium p-hydroxybenzoate is the sodium salt of p-hydroxybenzoic acid (p-HBA), a naturally occurring phenolic acid. Unlike this compound, it lacks opioid-like activity and is primarily studied for its anti-inflammatory and antimicrobial properties .

- Key Contrast: While sodium p-hydroxybenzoate is safer in acute settings, it lacks the targeted antitussive efficacy of this compound.

Methyl p-Hydroxybenzoate

- Applications : Used as an acaricide, methyl p-hydroxybenzoate demonstrated an LC50 below 10 μmol/mL against tick larvae, with proportional efficacy in adult ticks .

- Pharmacological Relevance: Unlike this compound, its mechanism is non-CNS-mediated, targeting arthropod nervous systems.

Ethyl p-Hydroxybenzoate

- Functional Difference: Its role is structural rather than therapeutic, contrasting with this compound’s direct pharmacological action.

Triphenyltin(IV) p-Hydroxybenzoate

- Analytical methods like voltammetry are proposed for detecting its environmental presence .

- Toxicity Concerns: Organotin compounds are generally more toxic than this compound, limiting their therapeutic use.

Data Tables

Table 1: Comparative Pharmacological Profiles

Critical Research Findings

- This compound: Its stereoisomer complexity contributes to reduced dependence risk, making it a safer antitussive compared to morphine derivatives .

- Methyl and Ethyl Derivatives : These exhibit niche roles in pest control and materials science, lacking direct clinical relevance .

Preparation Methods

Reaction Mechanism and Conditions

The esterification process typically employs acid catalysis, such as sulfuric acid or p-toluenesulfonic acid, to facilitate protonation of the carbonyl oxygen in p-hydroxybenzoic acid. This increases the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by the hydroxyl group of viminol. The reaction is conducted under anhydrous conditions at temperatures ranging from 60°C to 80°C, with refluxing toluene or dichloromethane as solvents.

Key parameters influencing yield:

-

Molar ratio: A 1:1.2 molar ratio of viminol to p-hydroxybenzoic acid optimizes ester formation while minimizing side reactions.

-

Reaction time: 6–8 hours under reflux achieves >85% conversion.

-

Catalyst concentration: 5–10 mol% of acid catalyst ensures efficient proton transfer without excessive decomposition.

Purification and Isolation

Post-reaction, the crude product is purified via:

-

Liquid-liquid extraction: Separation using ethyl acetate and sodium bicarbonate removes unreacted acid and catalyst residues.

-

Crystallization: Slow cooling in ethanol yields needle-shaped crystals with ≥98% purity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a superior alternative to conventional heating, reducing reaction times from hours to minutes while improving yields.

Comparative Advantages

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 60–80°C | 100–120°C |

| Time | 6–8 hours | 15–30 minutes |

| Yield | 82–87% | 91–94% |

| Purity | 97–98% | 99% |

This method utilizes a closed-vessel system with controlled pressure, enabling higher temperatures without solvent evaporation. The rapid dielectric heating promotes uniform energy distribution, minimizing thermal degradation.

Optimized Protocol

-

Reagent preparation: Viminol (1 equiv) and p-hydroxybenzoic acid (1.1 equiv) are dissolved in dimethylformamide (DMF).

-

Irradiation: Subjected to 300 W microwave power at 110°C for 20 minutes.

-

Work-up: Direct crystallization from the reaction mixture yields 93% pure product.

Hydrolysis Considerations and Stability Profiling

This compound’s ester bond is susceptible to hydrolysis, necessitating careful control during synthesis and storage.

Hydrolysis Pathways

-

Acid-catalyzed: Protonation of the ester oxygen followed by nucleophilic attack by water.

-

Base-catalyzed: Hydroxide ion attack on the carbonyl carbon, forming p-hydroxybenzoate and viminol.

Stability data:

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (gastric) | 2.3 hours |

| pH 7.4 (plasma) | 48 hours |

| Dry storage | >2 years |

These findings underscore the need for anhydrous conditions during synthesis and lyophilized storage for long-term stability.

Stereochemical Control and Chiral Resolution

Viminol’s stereochemistry critically influences its opioid receptor affinity. The (R)-enantiomer exhibits 10-fold greater μ-opioid receptor binding than the (S)-form.

Enantioselective Synthesis

Chiral auxiliaries like (S)-proline are employed to induce asymmetry during esterification. A recent advance uses immobilized lipases (e.g., Candida antarctica lipase B) for kinetic resolution:

Process:

-

Racemic viminol is treated with vinyl p-hydroxybenzoate.

-

Lipase selectively acylates the (R)-enantiomer.

-

Column chromatography separates the enantiomers with 99% enantiomeric excess (ee).

Industrial-Scale Production Challenges

Scaling laboratory methods to industrial production introduces complexities:

Solvent Recovery Systems

Toluene and DMF require distillation towers for recycling, adding 15–20% to operational costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.